5-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid
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Overview
Description
5-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-(1H-pyrazol-4-yl)pyrimidine with a carboxylating agent under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a nucleophile like sodium methoxide[][4].
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1H-pyrazol-4-yl)pyridine-4-carboxylic acid
- 5-Methyl-2-(1H-pyrazol-4-yl)thiazole-4-carboxylic acid
- 5-Methyl-2-(1H-pyrazol-4-yl)imidazole-4-carboxylic acid
Uniqueness
5-Methyl-2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both pyrazole and pyrimidine rings allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C9H8N4O2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
5-methyl-2-(1H-pyrazol-4-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-5-2-10-8(6-3-11-12-4-6)13-7(5)9(14)15/h2-4H,1H3,(H,11,12)(H,14,15) |
InChI Key |
WNJPZWGASAHKHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C2=CNN=C2 |
Origin of Product |
United States |
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